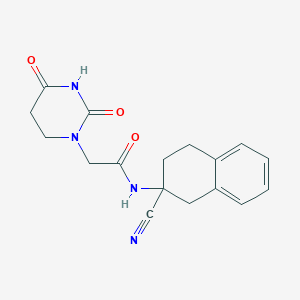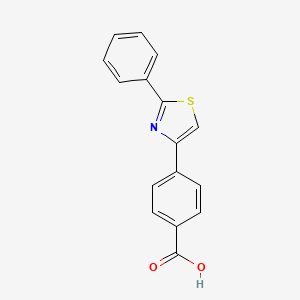![molecular formula C24H21N5 B2459753 5-amino-N-(1-feniletil)-3-(4-metilfenil)-[1,2,3]triazolo[1,5-a]quinazolina CAS No. 866845-67-2](/img/structure/B2459753.png)
5-amino-N-(1-feniletil)-3-(4-metilfenil)-[1,2,3]triazolo[1,5-a]quinazolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methylphenyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique triazoloquinazoline core structure, which is fused with a phenyl and a methylphenyl group
Aplicaciones Científicas De Investigación
3-(4-methylphenyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications, including:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves a multi-step process. One common method is the intramolecular 1,3-dipolar cycloaddition reaction. This reaction can be performed using amino acid-derived intermediates, which undergo cycloaddition to form the triazoloquinazoline core . The reaction conditions often include the use of palladium-copper co-catalytic systems to achieve high yields and operational simplicity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the availability of starting materials and the operational simplicity of the synthesis make it suitable for industrial production .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-methylphenyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce amine derivatives.
Mecanismo De Acción
The mechanism of action of 3-(4-methylphenyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3,4-dihydropyrazines: These compounds share a similar triazoloquinazoline core structure and are synthesized through similar cycloaddition reactions.
6,7-dihydro-[1,2,3]triazolopyrazines: These compounds also have a triazoloquinazoline core and exhibit similar chemical properties.
7,8-dihydro-[1,2,3]triazolodiazepines: These compounds are structurally related and share similar synthetic routes and reaction conditions.
Uniqueness
3-(4-methylphenyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The presence of the 4-methylphenyl and 1-phenylethyl groups differentiates it from other similar compounds and may contribute to its unique biological activities and chemical reactivity.
Propiedades
IUPAC Name |
3-(4-methylphenyl)-N-(1-phenylethyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5/c1-16-12-14-19(15-13-16)22-24-26-23(25-17(2)18-8-4-3-5-9-18)20-10-6-7-11-21(20)29(24)28-27-22/h3-15,17H,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOQCNULSIQULH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC(C)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-acetyl-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2459675.png)

![Ethyl 6-methyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2459683.png)
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylpiperidine](/img/structure/B2459684.png)
![N-[4-(benzyloxy)phenyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/new.no-structure.jpg)

![3-fluoro-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2459687.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylthiophene-2-carboxamide](/img/structure/B2459689.png)
![methyl 4-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)benzoate](/img/structure/B2459691.png)

